N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of a broader class of quinoline derivatives, which are known for their diverse pharmacological properties.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-5-15-24-21-13-10-19(16-18(21)9-14-22(24)25)23-28(26,27)20-11-7-17(6-4-2)8-12-20/h7-8,10-13,16,23H,3-6,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCCPJMUHQHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinolinone scaffold is synthesized from anthranilic acid (1 ) through a cyclocondensation reaction. Heating anthranilic acid with ethyl acetoacetate in acetic acid yields the intermediate 2-methyl-4-quinolone (2 ), which is subsequently reduced to 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (3 ) using sodium borohydride in ethanol.
Reaction Conditions :
- Anthranilic acid (1) : 1.0 equiv
- Ethyl acetoacetate : 1.2 equiv
- Acetic acid (solvent) , reflux, 6 h
- NaBH₄ : 2.0 equiv, ethanol, 0°C → RT, 2 h
N-Alkylation for Butyl Side Chain Installation
The butyl group is introduced at the N1 position of 3 via alkylation with 1-bromobutane. A two-phase system (toluene/water) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient reactivity.
Reaction Conditions :
- Tetrahydroquinolinone (3) : 1.0 equiv
- 1-Bromobutane : 1.5 equiv
- K₂CO₃ : 3.0 equiv
- TBAB : 0.1 equiv
- Toluene/H₂O , 80°C, 12 h
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, H5), 7.32 (dd, J = 8.0, 2.0 Hz, 1H, H7), 6.95 (d, J = 2.0 Hz, 1H, H8), 4.12 (q, J = 7.0 Hz, 2H, NCH₂), 3.02 (t, J = 6.5 Hz, 2H, C3-H₂), 2.75 (t, J = 6.5 Hz, 2H, C4-H₂), 1.85–1.78 (m, 2H, CH₂CH₂CH₂CH₃), 1.50–1.40 (m, 2H, CH₂CH₂CH₂CH₃), 0.95 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₂CH₃).
Synthesis of 4-Propylbenzene-1-Sulfonyl Chloride
Friedel-Crafts Alkylation of Toluene
Propylbenzene is synthesized via Friedel-Crafts alkylation of toluene with 1-bromopropane in the presence of AlCl₃.
Reaction Conditions :
- Toluene : 1.0 equiv
- 1-Bromopropane : 1.2 equiv
- AlCl₃ : 1.5 equiv
- Dichloromethane , 0°C → RT, 8 h
Chlorosulfonation of Propylbenzene
Propylbenzene is treated with chlorosulfonic acid at 0°C to yield 4-propylbenzene-1-sulfonyl chloride. Excess thionyl chloride ensures complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.
Reaction Conditions :
- Propylbenzene : 1.0 equiv
- ClSO₃H : 1.5 equiv, 0°C, 2 h
- SOCl₂ : 2.0 equiv, reflux, 4 h
Characterization Data :
Sulfonamide Coupling Reaction
The amine group of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (4 ) reacts with 4-propylbenzene-1-sulfonyl chloride (5 ) in the presence of pyridine to form the target sulfonamide.
Reaction Conditions :
- Amine (4) : 1.0 equiv
- Sulfonyl chloride (5) : 1.1 equiv
- Pyridine : 3.0 equiv
- THF , 0°C → RT, 12 h
Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.05 (d, J = 8.0 Hz, 1H, H5), 7.85 (dd, J = 8.0, 2.0 Hz, 1H, H7), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.20 (d, J = 2.0 Hz, 1H, H8), 4.10 (q, J = 7.0 Hz, 2H, NCH₂), 3.00 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 2.70 (t, J = 7.5 Hz, 2H, C3-H₂), 2.55 (t, J = 7.5 Hz, 2H, C4-H₂), 1.80–1.70 (m, 2H, CH₂CH₂CH₂CH₃), 1.65–1.55 (m, 2H, CH₂CH₂CH₃), 1.45–1.35 (m, 2H, CH₂CH₂CH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₂CH₃), 0.85 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₃).
- HRMS (ESI) : m/z calcd for C₂₂H₂₉N₂O₃S [M+H]⁺: 401.1898; found: 401.1901.
Optimization and Alternative Pathways
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) reduces cyclization time for the tetrahydroquinolinone core from 6 h to 30 min, improving yield to 89%.
Direct Sulfonation of Propylbenzene
Using SO₃·DMA complex in DCM at −10°C achieves regioselective sulfonation at the para position (95:5 para:ortho ratio), minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
Uniqueness
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 410.52 g/mol |
| LogP (octanol-water partition) | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
This compound operates through various mechanisms depending on the biological context:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells.
- Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Properties
Research indicates that this compound has significant anticancer activity. A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer (MCF-7) cells. The results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antimicrobial activity.
Conclusion and Future Directions
This compound presents promising biological activities that warrant further exploration. Its unique structural features contribute to its diverse mechanisms of action against cancer and microbial pathogens. Future research should focus on optimizing its pharmacological properties and exploring its potential in clinical settings.
Q & A
Q. What are the optimized synthetic pathways for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide?
The synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via Povarov or similar cyclization reactions, using catalysts like FeCl₃ or Brønsted acids under anhydrous conditions .
- Step 2 : Sulfonylation of the tetrahydroquinoline intermediate with 4-propylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfonylation.
Q. How is the structural identity of this compound confirmed in academic research?
Structural validation employs:
- Spectroscopy : ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., carbonyl at δ ~170 ppm for the 2-oxo group) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical vs. observed m/z).
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, particularly the spatial arrangement of the butyl and propyl substituents .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening includes:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, given the sulfonamide group’s known role in enzyme binding .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values .
- Solubility and logP measurements : Determine bioavailability using shake-flask methods (aqueous/organic phase partitioning) .
Advanced Research Questions
Q. How can computational methods elucidate its mechanism of action?
Advanced approaches include:
- Molecular docking : Simulate binding to proteins (e.g., COX-2 or EGFR) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Correlate substituent effects (butyl vs. ethyl/propyl) with bioactivity using descriptors like polar surface area or H-bond donors .
Q. How should researchers address contradictory data in enzyme inhibition studies?
Contradictions (e.g., variable IC₅₀ across assays) may arise from:
- Experimental conditions : Validate buffer pH, ionic strength, and reducing agents (e.g., DTT) that affect enzyme stability .
- Structural analogs : Compare with derivatives (e.g., N-(1-ethyl-2-oxo-...) to isolate the butyl group’s role in activity .
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
Optimization strategies:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the butyl chain) and modify substituents .
- Plasma protein binding : Measure via ultrafiltration; high binding (>90%) may necessitate structural tweaks to improve free fraction .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Systematic approaches include:
- Genomic profiling : Compare gene expression (e.g., RNA-seq) of responsive vs. resistant cell lines to identify target pathways .
- Apoptosis/necrosis assays : Use flow cytometry with Annexin V/PI staining to distinguish modes of cell death .
- 3D spheroid models : Evaluate efficacy in physiologically relevant models to account for tumor microenvironment effects .
Q. What advanced techniques characterize its interaction with biological membranes?
- Lipid bilayer permeation assays : Use artificial membranes (e.g., PAMPA) to measure passive diffusion .
- Cryo-EM : Resolve membrane-bound conformations in lipid nanodiscs .
- NMR relaxation studies : Probe dynamics of the butyl chain in membrane-mimetic environments (e.g., DMPC vesicles) .
Methodological Guidance for Data Interpretation
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves to confirm ligand-induced stabilization of targets .
- Silencing/knockout models : Use CRISPR-Cas9 to delete putative targets and assess loss of compound activity .
- Chemical proteomics : Employ affinity-based pull-downs with biotinylated analogs to identify binding partners .
Q. What statistical frameworks are recommended for dose-response analysis?
- Four-parameter logistic model : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Hill slope and efficacy .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to account for assay variability .
- Bayesian hierarchical modeling : Integrate data from multiple assays to refine potency estimates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
